7'-[(2,4-dichlorobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-[(2,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two chromene units linked by a benzyl ether bridge, with additional methyl and dichlorobenzyl substituents. Its molecular formula is C23H16Cl2O3, and it has a molecular weight of 411.288 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-[(2,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Benzyl Ether Bridge: The benzyl ether bridge is introduced by reacting the chromene core with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7’-[(2,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced chromene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced chromene derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
7’-[(2,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7’-[(2,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- 7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
- 7-[(2,4-dichlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one
- 7-[(2,4-dichlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one
Uniqueness
7’-[(2,4-dichlorobenzyl)oxy]-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its bichromene structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H16Cl2O5 |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
7-[(2,4-dichlorophenyl)methoxy]-8-methyl-4-(2-oxochromen-3-yl)chromen-2-one |
InChI |
InChI=1S/C26H16Cl2O5/c1-14-22(31-13-16-6-7-17(27)11-21(16)28)9-8-18-19(12-24(29)33-25(14)18)20-10-15-4-2-3-5-23(15)32-26(20)30/h2-12H,13H2,1H3 |
InChI Key |
IDKNGDQQSUSMFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=CC=CC=C4OC3=O)OCC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.